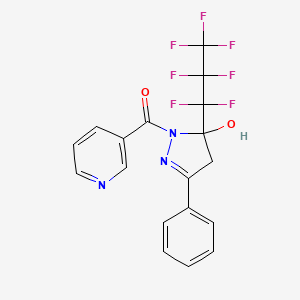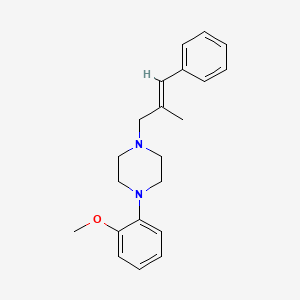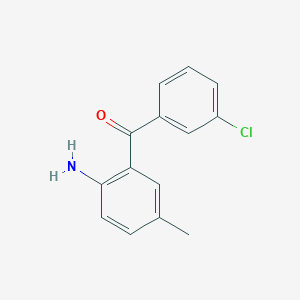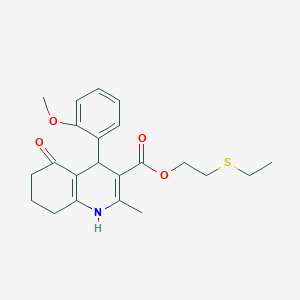
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for research purposes. It is a potent agonist of the cannabinoid receptor CB1, and has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been used in various scientific research applications, including studies of the endocannabinoid system, drug development, and neuropharmacology. It has been shown to have high affinity for the CB1 receptor, and can be used to investigate the effects of CB1 receptor activation on various physiological and biochemical processes.
Mecanismo De Acción
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide results in the inhibition of adenylate cyclase, which leads to a decrease in the production of cyclic AMP. This in turn leads to a variety of downstream effects, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and hypolocomotion. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise and specific activation of the receptor. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is its potential for off-target effects, as it may also interact with other receptors and signaling pathways.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide. One area of interest is the development of more selective CB1 receptor agonists, which could have potential therapeutic applications. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, as well as its potential as a treatment for various diseases and conditions. Finally, more research is needed to understand the potential risks and side effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, particularly in the context of long-term use.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is a synthetic cannabinoid compound that has been developed for research purposes. It has a high affinity for the CB1 receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments, there are several promising future directions for research on this compound. By continuing to study N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, we may gain a better understanding of the endocannabinoid system and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-phenoxybutyric acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-11-16(22-2)13(19)10-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRFYXXMVLQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)

![N-[2-(tert-butylthio)ethyl]-3-nitrobenzamide](/img/structure/B5027928.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5027933.png)

![1,8-dibromo-17-(2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5027942.png)
![2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)
![2-{5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5027956.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)

![[1-(1-adamantyl)ethyl]dimethylamine hydrochloride](/img/structure/B5027980.png)

![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)